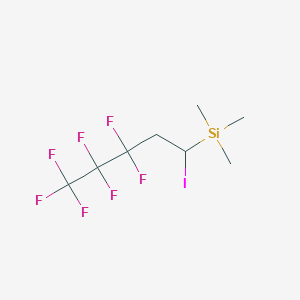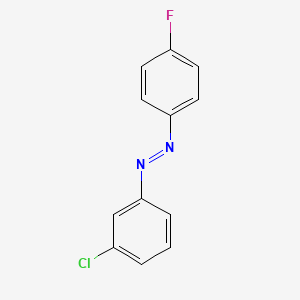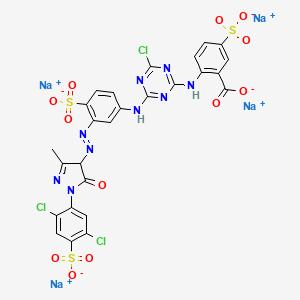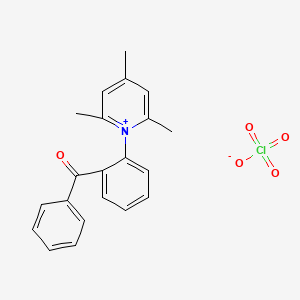![molecular formula C5H14N2O8S4 B14385328 N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide] CAS No. 89913-06-4](/img/structure/B14385328.png)
N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Methylenebis[N-(methanesulfonyl)methanesulfonamide] is a chemical compound known for its unique structure and properties It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methylenebis[N-(methanesulfonyl)methanesulfonamide] typically involves the reaction of methanesulfonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of N,N’-Methylenebis[N-(methanesulfonyl)methanesulfonamide] may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N,N’-Methylenebis[N-(methanesulfonyl)methanesulfonamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
N,N’-Methylenebis[N-(methanesulfonyl)methanesulfonamide] has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N,N’-Methylenebis[N-(methanesulfonyl)methanesulfonamide] involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar functional groups but a less complex structure.
Methanesulfonyl azide: Another sulfonamide derivative used in organic synthesis
Uniqueness
N,N’-Methylenebis[N-(methanesulfonyl)methanesulfonamide] is unique due to its bis-sulfonamide structure, which allows for multiple interactions with biological targets. This makes it more versatile in its applications compared to simpler sulfonamides .
Properties
CAS No. |
89913-06-4 |
|---|---|
Molecular Formula |
C5H14N2O8S4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[[bis(methylsulfonyl)amino]methyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C5H14N2O8S4/c1-16(8,9)6(17(2,10)11)5-7(18(3,12)13)19(4,14)15/h5H2,1-4H3 |
InChI Key |
HSNMACSEDWXEKY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CN(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)

![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)

![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)



